![molecular formula C11H9N5O B1454680 3-(4-甲氧基嘧啶-2-基)吡唑并[1,5-a]吡嗪 CAS No. 1330043-94-1](/img/structure/B1454680.png)

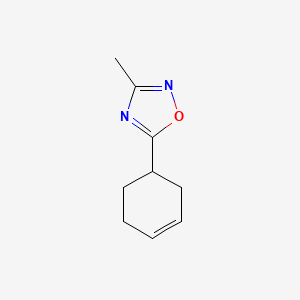

3-(4-甲氧基嘧啶-2-基)吡唑并[1,5-a]吡嗪

描述

Synthesis Analysis

Several synthetic approaches have been explored to prepare this compound. One such method involves the reaction of appropriate precursors under specific conditions. For instance, a recent study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives, including our target compound, using scaffold hopping and computer-aided drug design . The synthetic route may involve various steps, such as cyclization, functional group transformations, and purification.

Physical And Chemical Properties Analysis

科学研究应用

合成有机化学

研究已经展示了合成吡唑并[1,5-a]嘧啶衍生物的创新方法,展示了这些化合物在有机合成中的多功能性。例如,一项研究描述了一种简便、区域选择性的合成吡唑并[1,5-a]嘧啶类似物的方法,突出了在超声辐照下合成过程的效率和便利性,同时还揭示了合成化合物具有有希望的抗炎和抗癌活性(Kaping et al., 2016)。

嘧啶转化的机理洞察

另一项研究探讨了4-甲氧基-5-硝基嘧啶转化为各种衍生物的过程,为嘧啶转化为吡唑的机理提供了洞察,这对于开发新的合成途径至关重要(Biffin et al., 1968)。

生物活性

关于1,3-偶极环加成的区域选择性和各种吡唑衍生物的抗微生物活性的研究,包括吡唑并[1,5-a]嘧啶,扩展了对这些化合物在药物化学中潜力的理解。这些研究已经确定了具有显著抗微生物活性的化合物,强调了吡唑并[1,5-a]嘧啶衍生物的治疗潜力(Zaki et al., 2016)。

发光和生物亲和应用

涉及含吡唑的络合酸的镧系金属络合物已经合成,并测量了其发光性能。这些络合物,包括吡唑并[1,5-a]嘧啶的衍生物,由于其稳定的发光产率和附着到生物分子的可能性,显示出在生物亲和应用中的潜力(Rodríguez-Ubis et al., 1997)。

抗氧化和抗炎活性

对吡唑啉衍生物的合成和毒性及抗氧化活性评估表明,3-(4-甲氧基嘧啶-2-基)吡唑并[1,5-a]吡嗪衍生物具有显著的生物活性潜力。这些研究有助于支持探索这些化合物用于治疗用途的证据不断增加(Jasril et al., 2019)。

安全和危害

作用机制

Target of Action

The primary target of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine affects several biochemical pathways. The most notable is the Ras/Erk pathway, which is associated with cell proliferation . Inhibition of CDK2 disrupts this pathway, leading to a decrease in cell proliferation .

Pharmacokinetics

These properties, which include good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms, contribute to the compound’s bioavailability .

Result of Action

The result of the action of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a significant reduction in cell proliferation. This is due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines .

属性

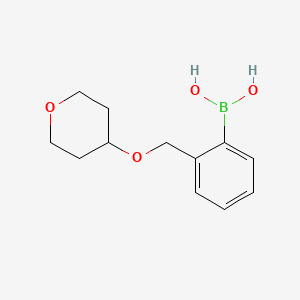

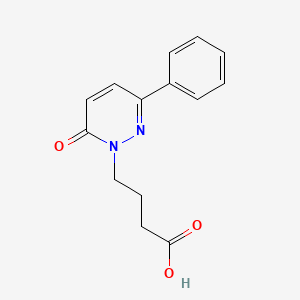

IUPAC Name |

3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c1-17-10-2-3-13-11(15-10)8-6-14-16-5-4-12-7-9(8)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAKTNUQPXTDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C2=C3C=NC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |

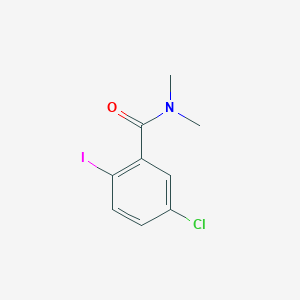

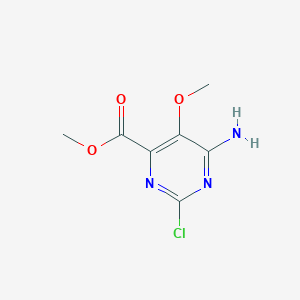

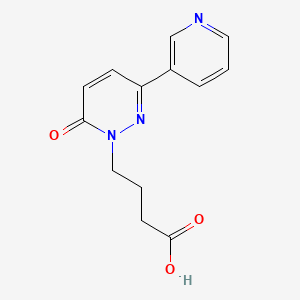

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1454618.png)